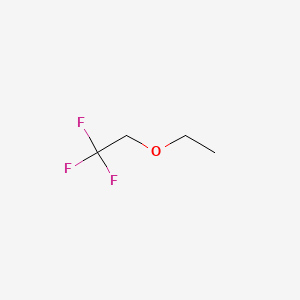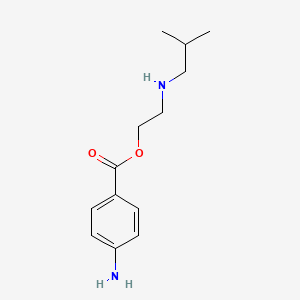
Emodinanthron
Übersicht
Beschreibung
Emodin anthrone is a naturally occurring compound that belongs to the anthraquinone family. It is a key intermediate in the biosynthesis of various bioactive compounds, including emodin and hypericin. Emodin anthrone is derived from the reduction of emodin and is known for its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Emodinanthron hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
- Wird als Zwischenprodukt bei der Synthese von Hypericin verwendet, einem starken Photosensibilisator mit antiviralen Eigenschaften .
Biologie:
- Wird wegen seiner Rolle bei der Regulation der Zellmigration und -viabilität über den MAP-Kinase-Signalweg untersucht .
Medizin:
- Wird wegen seiner potenziellen therapeutischen Wirkungen bei der Wundheilung und Krebsbehandlung untersucht .
Industrie:
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es wurde gezeigt, dass es mit der MAP-Kinase-Familie, einschließlich JNK, P38 und ERK, interagiert, die eine entscheidende Rolle bei Zellproliferation, -differenzierung und -inflammation spielen . Darüber hinaus werden die Antitumor-Eigenschaften von this compound mit der Hemmung von Tyrosinkinasen und anderen Signalwegen in Verbindung gebracht, die an Zellwachstum und -überleben beteiligt sind .
Wirkmechanismus
Emodin anthrone exerts its effects through various molecular targets and pathways. It has been shown to interact with the MAP kinase family, including JNK, P38, and ERK, which play crucial roles in cell proliferation, differentiation, and inflammation . Additionally, emodin anthrone’s antitumor properties are associated with the inhibition of tyrosine kinases and other signaling pathways involved in cell growth and survival .
Safety and Hazards
Zukünftige Richtungen
Emodin has a wide range of biological activities, including diuretic, antibacterial, antiulcer, anti-inflammatory, anticancer and antinociceptive . According to the most recent studies, emodin acts as an antimalarial and antiallergic agent, and can also reverse resistance to chemotherapy . This suggests that Emodin anthrone, as a precursor to Emodin, may have potential therapeutic applications in the future .
Biochemische Analyse
Biochemical Properties
Emodin anthrone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with various biomolecules. It interacts with enzymes such as protein kinases, which are involved in cell signaling pathways. Emodin anthrone has been shown to inhibit the activity of certain protein kinases, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis . Additionally, emodin anthrone interacts with proteins involved in the regulation of oxidative stress, such as superoxide dismutase and catalase, enhancing their activities and contributing to its antioxidant properties .
Cellular Effects
Emodin anthrone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Emodin anthrone inhibits the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects cell migration and invasion, making it a potential therapeutic agent for cancer metastasis . Furthermore, emodin anthrone modulates the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of emodin anthrone involves its interaction with various biomolecules, leading to changes in cellular functions. Emodin anthrone binds to DNA and inhibits the activity of topoisomerases, enzymes involved in DNA replication and transcription . This binding results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, emodin anthrone modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression and cellular responses . Emodin anthrone also inhibits the activity of certain protein kinases, affecting cell signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of emodin anthrone have been observed to change over time. Emodin anthrone is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that emodin anthrone can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of emodin anthrone need to be carefully monitored to ensure consistent results in experimental studies.
Dosage Effects in Animal Models
The effects of emodin anthrone vary with different dosages in animal models. At low doses, emodin anthrone exhibits therapeutic effects such as anti-inflammatory and anticancer activities without causing significant toxicity . At high doses, emodin anthrone can induce toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of emodin anthrone to achieve therapeutic benefits while minimizing adverse effects in animal models.
Metabolic Pathways
Emodin anthrone is involved in various metabolic pathways, including the anthraquinone biosynthesis pathway. It is synthesized from precursor molecules such as acetyl-CoA and malonyl-CoA through a series of enzymatic reactions . Emodin anthrone can also be metabolized into other anthraquinone derivatives, such as emodin and chrysophanol, through oxidation and reduction reactions . These metabolic pathways are regulated by enzymes such as polyketide synthases and cytochrome P450s, which play a crucial role in the biosynthesis and metabolism of emodin anthrone .
Transport and Distribution
Emodin anthrone is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion and active transport mediated by transporters such as organic anion transporters . Once inside the cells, emodin anthrone can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of emodin anthrone within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Emodin anthrone can be synthesized through several methods. One notable method involves the reduction of emodin using stannous chloride (SnCl₂) and hydrochloric acid (HCl) under reflux conditions. This method yields emodin anthrone with high efficiency . Another synthetic route involves the regioselective lithiation of benzamide, followed by cyclization and hydrogenation steps to produce emodin anthrone .
Industrial Production Methods: Industrial production of emodin anthrone typically involves the optimization of the aforementioned synthetic routes to achieve high yields and purity. The use of large-scale reactors and precise control of reaction conditions are essential for efficient production .
Analyse Chemischer Reaktionen
Reaktionstypen: Emodinanthron unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Hilfe von Anthronoxidase zu Emodin oxidiert werden.
Reduktion: Die Reduktion von Emodin zu this compound wird üblicherweise mit Zinn(II)-chlorid und Salzsäure erreicht.
Hauptprodukte, die gebildet werden:
Oxidation: Emodin
Reduktion: this compound
Substitution: Verschiedene substituierte Anthrachinone
Vergleich Mit ähnlichen Verbindungen
Emodinanthron ist Teil einer größeren Familie von Anthrachinonen, zu der Verbindungen wie Chrysophanol, Cladofulvin und Aloe-Emodinanthron gehören . Im Vergleich zu diesen ähnlichen Verbindungen ist this compound aufgrund seines spezifischen Biosynthesewegs und seiner Rolle als Schlüsselzwischenprodukt bei der Synthese von Hypericin einzigartig . Weitere ähnliche Verbindungen sind:
Chrysophanol: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Cladofulvin: Zeigt eine antifungale Aktivität.
Aloe-Emodinanthron: Wird wegen seiner synergistischen abführenden Wirkungen in Kombination mit anderen Anthronen untersucht.
Die unterschiedliche chemische Struktur und die biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSXCAVRQXZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197684 | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-60-1 | |
| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin anthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emodin anthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMODIN-9-ANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 258 °C | |
| Record name | Emodinanthranol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
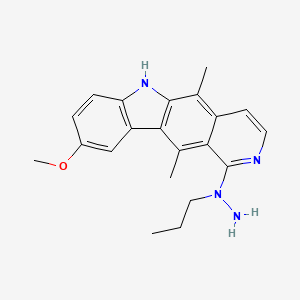
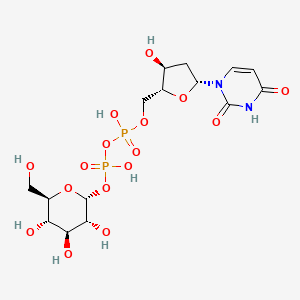

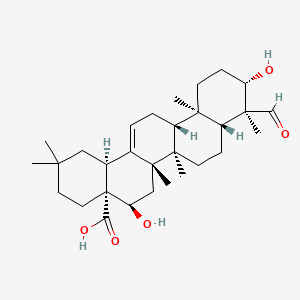
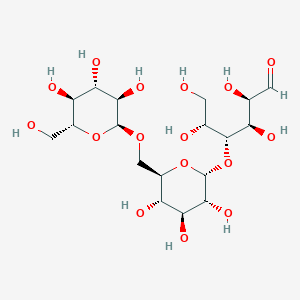
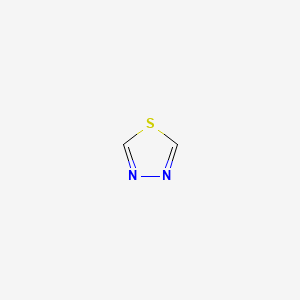

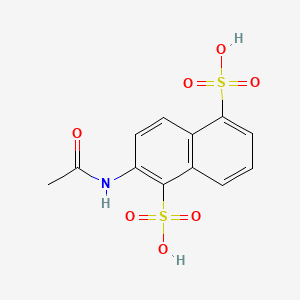

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)

![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)
